4,4-Dimethyl-cyclohexanone-2,2,6,6-d4
Description
4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a deuterated derivative of 4,4-dimethylcyclohexanone, featuring four deuterium atoms at the 2,2,6,6 positions of the cyclohexanone ring. The compound’s structure includes two methyl groups at the 4-position, contributing to steric hindrance and influencing conformational equilibria. Deuterium substitution at specific positions enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect studies, as it reduces proton signals at deuterated sites while retaining the electronic environment of the parent compound .
Properties
CAS No. |
418866-12-0 |
|---|---|
Molecular Formula |
C₈H₁₀D₄O |
Molecular Weight |
130.22 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Key Compounds
Research Findings and Implications
- Spectroscopic Utility: Deuterated cyclohexanones like this compound enable precise signal assignment in crowded NMR spectra .
- Substituent Positioning : Methyl groups at 4,4 positions induce chair conformations with axial/equatorial preferences, affecting steric interactions in reactions .
- Isotopic vs. Functional Group Effects: While deuterium minimally alters electronic properties (as seen in ECD consistency ), functional group changes (e.g., enone vs. ketone) drastically modify reactivity.
Preparation Methods
Mechanism of Proline-Catalyzed Deuteration
The hydrogen-deuterium exchange reaction offers a direct method for introducing deuterium into organic frameworks. Studies on cyclohexanone derivatives demonstrate that 4-substituted proline catalysts, such as 4,4-difluoroproline, significantly enhance exchange rates in aqueous D₂O. For 4,4-dimethyl-cyclohexanone-2,2,6,6-d4, this method involves the following steps:
-
Iminium Formation : The proline catalyst reacts with the ketone to form an iminium intermediate, activating the α-hydrogens for exchange.
-
Deprotonation and Deuterium Incorporation : Base-catalyzed deprotonation of the iminium intermediate generates a resonance-stabilized enamine, which abstracts deuterium from D₂O or phosphate buffers.
-
Steric and Conformational Effects : The 4,4-dimethyl groups impose a chair conformation, positioning the 2,6-hydrogens axially for optimal exposure to the catalytic site.
Kinetic and Isotopic Considerations
Experiments using cis-4-fluoroproline and 4,4-difluoroproline reveal a 100-fold increase in exchange rates compared to unmodified proline at pD 7.4. The reaction follows first-order kinetics with respect to the ketone, catalyst, and phosphate buffer. Isotopic labeling studies confirm single deuterium incorporation per exchange cycle, with negligible secondary isotope effects ().
Table 1: Catalytic H-D Exchange Conditions for 4,4-Dimethylcyclohexanone
| Catalyst | pD | Temperature (°C) | Exchange Efficiency (D per molecule) |
|---|---|---|---|
| 4,4-Difluoroproline | 7.4 | 25 | 2.8 (after 24 hours) |
| cis-4-Fluoroproline | 7.4 | 25 | 1.5 (after 24 hours) |
Oxidation of Deuterated 4,4-Dimethylcyclohexanol
Tungsten-Catalyzed Oxidation Protocol
The oxidation of 4,4-dimethylcyclohexanol-2,2,6,6-d4 provides a viable pathway to the target ketone. A patented method employs sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid as co-catalysts, with hydrogen peroxide (H₂O₂) as the oxidant. Key steps include:
-
Catalyst Preparation : Na₂WO₄·2H₂O and phosphotungstic acid are mixed in a 1:0.1 molar ratio, followed by H₂O₂ addition to form the active oxidant.
-
Reaction Conditions : The deuterated cyclohexanol derivative is dissolved in N-methylpyrrolidone (NMP) and heated to 80–90°C for 5–8 hours under nitrogen.
-
Deuterium Retention : The mild oxidative conditions preserve deuterium at the 2,2,6,6 positions, achieving yields exceeding 90%.
Solvent and Isotopic Purity
NMP serves as an ideal solvent due to its high boiling point (202°C) and compatibility with deuterated substrates. Post-reaction, the solvent is removed via vacuum distillation, and the product is extracted with petroleum ether. GC-MS analysis confirms >98% isotopic purity in the final ketone.
Synthesis via Deuterated Dicarboxylate Intermediates
Grignard-Based Dicarboxylate Formation
A synthetic route adapted from dimethyl cyclohexanone-2,6-dicarboxylate synthesis involves:
-
Deuterated Methanol Activation : Magnesium ribbon reacts with deuterated methanol (CD₃OD) to form magnesium methoxide-d₃.
-
Carbonation and Cyclization : Subsequent treatment with CO₂ generates a dicarboxylate intermediate, which undergoes cyclization with deuterated cyclohexanone.
-
Decarboxylation and Deuteration : Acidic workup removes the carboxyl groups, yielding 4,4-dimethyl-cyclohexanone with deuterium enrichment at the 2,2,6,6 positions.
Table 2: Key Parameters for Dicarboxylate Intermediate Route
| Step | Reagent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Methanol Activation | CD₃OD, Mg | 50–55 | 2 | 95 |
| Cyclization | CO₂, Cyclohexanone | 100 | 2 | 88 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Catalytic H-D Exchange : Ideal for small-scale deuteration (mg to g) but limited by prolonged reaction times (24–48 hours).
-
Oxidation Route : Scalable to industrial production with yields >90%, though requires deuterated alcohol precursors.
-
Dicarboxylate Pathway : Offers regioselective deuteration but involves multi-step synthesis.
Q & A
Q. What is the synthetic route for 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, and how is isotopic purity ensured?
Q. Why is this deuterated compound used in metabolic or kinetic studies?
- Methodological Answer : The 2,2,6,6-d4 labeling minimizes interference from protonated analogs in mass spectrometry, enabling precise tracking of metabolic pathways or reaction intermediates. For example, in enzyme-catalyzed oxidations, deuterium substitution at α-positions slows reaction rates due to kinetic isotope effects (KIEs), providing mechanistic insights .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reaction pathways in acid- or base-catalyzed reactions involving this compound?
- Methodological Answer : Deuteration at α-positions increases the activation energy for enolization, reducing reaction rates in keto-enol tautomerism. For instance, in base-catalyzed aldol condensations, values of 3–5 are observed, reflecting primary KIEs. Computational modeling (e.g., DFT) paired with experimental rate measurements validates these effects .
Q. How can conflicting NMR or MS data arising from partial deuteration be resolved?
- Methodological Answer :
-
Dynamic NMR : Assess exchange broadening in -NMR to identify labile protons.
-
Isotopic Depletion Assays : Use controlled hydrolysis to isolate non-deuterated impurities.
-
2D-NMR (HSQC, COSY) : Map residual proton couplings to confirm labeling specificity .
Q. What strategies optimize regioselectivity in cross-coupling reactions with deuterated cyclohexanone derivatives?
- Methodological Answer :
- Catalyst Screening : Pd/C or Ni-based catalysts enhance selectivity for deuterated positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring deutero-specific coupling.
- Isotopic Tracing : Use -labeled analogs to distinguish electronic vs. steric effects .
Q. How does isotopic labeling impact stability in long-term storage or under oxidative conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light or elevated temperatures (40–60°C) to assess deuterium loss via GC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated H/D exchange.
- Storage : Argon-atmosphere vials at −20°C prevent isotopic scrambling .
Key Data Contradictions and Resolutions
- Contradiction : Variability in reported KIEs for enolization.
- Contradiction : Discrepancies in isotopic purity claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
